molecular formula C11H17NO4 B1365058 2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid CAS No. 1251004-87-1

2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid

Cat. No.: B1365058
CAS No.: 1251004-87-1
M. Wt: 227.26 g/mol
InChI Key: ALUFNEQAPCLIBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structure and Synthesis 2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid is a bicyclic amino acid derivative featuring a rigid [3.1.0]hexane scaffold. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the secondary amine, while the carboxylic acid at position 1 enables functionalization. This compound is synthesized via hydrolysis of its ester precursor (e.g., compound 2–2 in ) using lithium hydroxide in THF/water, followed by acidification and purification .

Applications
It is widely employed as a chiral building block in drug discovery, particularly in peptidomimetics and protease inhibitors, due to its constrained geometry and stereochemical versatility .

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-10(2,3)16-9(15)12-5-4-7-6-11(7,12)8(13)14/h7H,4-6H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALUFNEQAPCLIBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C1(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00434543
Record name 2-Azabicyclo[3.1.0]hexane-1,2-dicarboxylic acid, 2-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00434543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251004-87-1, 1807940-61-9
Record name 2-Azabicyclo[3.1.0]hexane-1,2-dicarboxylic acid, 2-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00434543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid typically involves the introduction of the Boc group into the bicyclic structure. One efficient method for synthesizing tertiary butyl esters, including this compound, involves the use of flow microreactor systems. This method is more efficient, versatile, and sustainable compared to traditional batch processes .

Industrial Production Methods

Industrial production of this compound may involve scalable and sustainable methods such as the ex situ generation of hydrogen chloride gas for the quantitative deprotection of the tert-butyl carbamate (N-Boc) protecting group . This method is efficient and can be applied to large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The Boc group can be substituted under acidic conditions to yield the free amine.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen chloride gas for deprotection, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used.

Major Products Formed

The major products formed from these reactions include the free amine after Boc deprotection, various oxidation products, and reduced forms of the compound.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C₁₁H₁₇NO₄
Molecular Weight : 227.26 g/mol
CAS Number : 1807940-61-9

The compound features a bicyclic structure that contributes to its unique chemical reactivity and biological activity. The tert-butoxycarbonyl (Boc) group serves as a protecting group for amines, facilitating various synthetic routes while maintaining stability under standard reaction conditions.

Synthesis of Bioactive Compounds

2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid has been utilized in the asymmetric synthesis of various bioactive molecules, particularly in the development of receptor ligands. For example, it has been involved in synthesizing nucleosides that target adenosine receptors, which are crucial in treating inflammatory diseases and cancer . The introduction of the bicyclo[3.1.0]hexane scaffold enhances the potency and selectivity of these compounds compared to traditional structures.

Drug Development

Recent studies have highlighted the potential of bicyclo[3.1.0]hexane derivatives as A3 receptor agonists, which are promising candidates for treating conditions such as liver cancer and psoriasis . The structural modifications at different positions of the bicyclic framework have demonstrated varying affinities for these receptors, suggesting that further exploration could yield highly selective therapeutic agents.

Asymmetric Synthesis Techniques

The compound has been synthesized via several methods, including:

  • DMAP Catalytic Cyclization : This method employs 4-dimethylaminopyridine as a catalyst to facilitate cyclization reactions that yield high purity products with good yields .
  • Simmons-Smith Reaction : A key step in synthesizing derivatives involves this reaction, which allows for the introduction of functional groups while controlling stereochemistry effectively.

The total yield achieved through these methods can reach up to 82%, demonstrating the efficiency of these synthetic routes .

Study on A3 Receptor Ligands

A study focused on synthesizing a series of bicyclo[3.1.0]hexane-based nucleosides evaluated their affinities for P1 receptors using radioligand binding studies. The findings indicated that specific modifications at the bicyclic structure significantly enhanced receptor binding affinities, with some derivatives showing Ki values as low as 0.38 μM, indicating potent biological activity .

Synthesis from Glutamic Acid

Another significant research effort involved deriving this compound from glutamic acid through a series of well-defined reactions including amino protection and hydrolysis reactions . The intermediates were characterized using NMR techniques, confirming the structural integrity necessary for further applications in drug development.

Mechanism of Action

The mechanism of action of 2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid involves the protection of amine groups during chemical synthesis. The Boc group prevents unwanted reactions by temporarily masking the amine functionality. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions to reveal the free amine, which can then participate in further chemical transformations .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the Bicyclo Core

Table 1: Substituent Effects on Bicyclo[3.1.0]hexane Derivatives
Compound Name Substituents Molecular Formula Molecular Weight Key Properties Reference
Target Compound None C₁₁H₁₇NO₄ 227.26 High stereochemical purity
6,6-Dimethyl Derivative 6,6-dimethyl C₁₃H₂₁NO₄ 255.31 Enhanced lipophilicity (XLogP3: 2)
6,6-Difluoro Derivative 6,6-difluoro C₁₁H₁₅F₂NO₄ 263.24 Increased polarity; metabolic stability
6,6-Dichloro Derivative 6,6-dichloro C₁₁H₁₅Cl₂NO₄ 296.14 Higher steric bulk; halogen interactions

Key Observations

  • Dimethyl Substituents (): The 6,6-dimethyl groups increase lipophilicity (XLogP3: 2 vs. ~1.5 for unsubstituted analogs), improving membrane permeability but reducing aqueous solubility .

Variations in Bicyclo Ring Systems

Table 2: Ring-System Modifications
Compound Name Bicyclo System Key Features Applications Reference
Target Compound [3.1.0]hexane Optimal balance of strain and stability Peptidomimetics
2-Azabicyclo[2.1.1]hexane Derivative [2.1.1]hexane Higher ring strain; smaller cavity Experimental kinase inhibitors
2-Azabicyclo[2.2.1]heptane Derivative [2.2.1]heptane Expanded ring; conformational flexibility Macrocyclic drug candidates

Key Observations

  • Bicyclo[2.2.1]heptane (): Offers greater conformational flexibility, useful in macrocyclic drug design .

Protecting Group Modifications

Table 3: Alternative Protecting Groups
Compound Name Protecting Group Molecular Formula Molecular Weight Stability/Solubility Reference
Boc-Protected (Target) tert-Butoxycarbonyl C₁₁H₁₇NO₄ 227.26 Acid-labile; moderate polarity
Fmoc-Protected Analog Fluorenylmethoxy C₂₁H₁₉NO₄ 349.38 Base-labile; high UV activity

Key Observations

  • Boc Group : Preferred for acid-stable intermediates; removed under mild acidic conditions (e.g., TFA) .
  • Fmoc Group (): Offers orthogonal protection for solid-phase peptide synthesis but increases molecular weight and reduces solubility .

Stereochemical and Positional Isomers

Table 4: Stereochemical Diversity
Compound Name Stereochemistry CAS Number Biological Relevance Reference
(1R,2S,5S)-Isomer 1R,2S,5S 219754-02-6 Active in HCV protease inhibition
(1S,3S,5R)-Difluoro Derivative 1S,3S,5R 1400990-36-4 Improved target selectivity
(1S,2S,5R)-Boc-Protected Isomer 1S,2S,5R 400720-05-0 Tested in opioid receptor ligands

Key Observations

  • Stereochemistry critically impacts biological activity. For example, the (1R,2S,5S)-isomer () is favored in hepatitis C virus (HCV) protease inhibitors due to optimal binding .
  • The (1S,3S,5R)-difluoro analog () shows improved selectivity in kinase assays .

Biological Activity

2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid, with a CAS number of 197142-34-0, is a bicyclic compound that has garnered interest in various fields of biological research and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

  • Molecular Formula : C11H17NO4
  • Molecular Weight : 227.26 g/mol
  • Structure : The compound features a bicyclic structure that contributes to its unique biological properties.

Biological Activity Overview

The biological activity of this compound is primarily linked to its role as a building block in the synthesis of complex molecules and its potential therapeutic applications.

This compound acts by interacting with specific proteins or enzymes, modulating their activity and influencing various biochemical pathways. It has been studied for its role in:

  • Protein Interactions : It serves as a probe to investigate binding sites and mechanisms of various proteins, enhancing our understanding of protein functions.
  • Therapeutic Applications : Research indicates its potential in drug design, particularly targeting diseases through the inhibition of specific proteases like the SARS-CoV-2 main protease (Mpro) .

Case Study 1: SARS-CoV-2 Main Protease Inhibition

A study investigated the efficacy of compounds similar to 2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane in inhibiting SARS-CoV-2 Mpro. The findings highlighted:

  • Inhibition Potency : The compound exhibited a Ki value of 27.7 nM against Mpro, indicating significant inhibitory activity.
  • Metabolic Stability : The compound demonstrated reasonable metabolic stability in human liver microsomes, making it a candidate for further development as an antiviral agent .

Case Study 2: Protein Interaction Studies

In biological research, this compound has been utilized to study protein interactions crucial for understanding cellular mechanisms:

  • Binding Studies : It was used to explore the binding dynamics between proteins, providing insights into their functional roles within cellular pathways.

Data Table: Biological Activity Summary

Biological Activity Details
Target Proteins Various proteins involved in cellular functions
Inhibition Potency (Ki) 27.7 nM against SARS-CoV-2 Mpro
Metabolic Stability Moderate stability in human liver microsomes
Applications Drug design, protein interaction studies

Q & A

Basic: What are the recommended synthetic routes for preparing 2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid?

Methodological Answer:
The compound is synthesized via bicyclo[3.1.0]hexane scaffold formation followed by tert-butoxycarbonyl (Boc) protection. Key steps include:

Scaffold Construction : Use photochemical or thermal cyclization of diazo compounds to form the bicyclo[3.1.0]hexane core .

Carboxylic Acid Introduction : Hydrolysis of ester intermediates under basic conditions (e.g., NaOH/EtOH).

Boc Protection : React the amine group with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or TEA) .
Table 1 : Synthetic Optimization Parameters

StepReagents/ConditionsYield Range
CyclizationUV light, 24h50-70%
Boc ProtectionBoc₂O, TEA, DCM85-95%

Basic: What safety protocols are critical during handling?

Methodological Answer:

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use face shields during bulk transfers .
  • Ventilation : Conduct reactions in fume hoods to avoid aerosol/dust inhalation (P95/P1 respirators recommended) .
  • Storage : Store at 2–8°C in airtight containers to prevent degradation .

Basic: How is the compound characterized for purity and structure?

Methodological Answer:

  • NMR : Use 1^1H and 13^13C NMR to confirm bicyclic structure and Boc group integrity. Key signals: Boc tert-butyl protons (~1.4 ppm) and carboxylic acid proton (broad ~12 ppm) .
  • HPLC : Reverse-phase C18 column, 0.1% TFA in H₂O/ACN gradient (retention time: 8–10 min) .
  • Mass Spectrometry : ESI-MS in positive ion mode (expected [M+H]⁺: 227.26 m/z) .

Advanced: How does the bicyclic scaffold influence conformational rigidity in peptide design?

Methodological Answer:
The bicyclo[3.1.0]hexane system imposes torsional constraints, reducing backbone flexibility.

  • Experimental Design : Compare circular dichroism (CD) spectra of peptides with and without the bicyclic moiety to assess α-helix stabilization .
  • Computational Modeling : Use molecular dynamics (MD) simulations (e.g., AMBER force field) to quantify conformational entropy changes .

Advanced: What computational methods predict solubility and reactivity?

Methodological Answer:

  • Solubility : Employ COSMO-RS or Hansen solubility parameters using Gaussian09 (DFT-B3LYP/6-31G*) .
  • Reactivity : Calculate Fukui indices for electrophilic/nucleophilic sites via quantum mechanical software (e.g., ORCA) .

Advanced: How stable is the compound under varying pH and temperature?

Methodological Answer:

  • pH Stability : Conduct accelerated degradation studies (pH 1–13, 37°C). Monitor Boc deprotection via HPLC (degradation peaks at pH < 3 or > 10) .
  • Thermal Stability : Use TGA/DSC to determine decomposition onset (~150°C) .
    Table 2 : Stability Profile
ConditionDegradation OnsetMajor Degradant
pH < 324hFree amine
pH > 1048hCyclic lactam

Advanced: How is the compound applied in β-lactamase inhibitor design?

Methodological Answer:
The bicyclic structure mimics β-lactam transition states.

  • Enzyme Assays : Test inhibition kinetics (IC₅₀) against TEM-1 β-lactamase using nitrocefin hydrolysis .
  • Docking Studies : Use AutoDock Vina to model interactions with active-site serine residues .

Advanced: How to resolve contradictions in reported synthetic yields?

Methodological Answer:

  • Variable Control : Replicate conditions from conflicting studies (e.g., solvent purity, inert atmosphere).
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., over-Boc protection or dimerization) .
  • Statistical DOE : Apply factorial design to optimize cyclization temperature and catalyst loading .

Advanced: What analytical methods detect trace impurities?

Methodological Answer:

  • HPLC-MS/MS : Detect <0.1% impurities using a high-resolution Q-TOF mass spectrometer .
  • NMR Relaxation : 1^1H T₂ relaxation measurements to identify low-abundance conformers .

Advanced: How are reaction byproducts identified and mitigated?

Methodological Answer:

  • Byproduct Isolation : Use preparative HPLC to collect fractions for structural elucidation (e.g., NOESY for stereochemistry) .
  • Mitigation : Add radical scavengers (e.g., BHT) during cyclization to prevent radical-mediated side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid
Reactant of Route 2
2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.